N-cyclopropyl-2,2,3,3,4,4,5,5-octafluoropentanamide
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Overview
Description
N-cyclopropyl-2,2,3,3,4,4,5,5-octafluoropentanamide: is a fluorinated organic compound characterized by the presence of a cyclopropyl group and multiple fluorine atoms. This compound is of interest due to its unique chemical properties, which are influenced by the high electronegativity of fluorine atoms. The presence of fluorine atoms can significantly alter the reactivity, stability, and biological activity of the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-2,2,3,3,4,4,5,5-octafluoropentanamide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of cyclopropylamine and a fluorinated acyl chloride.
Acylation Reaction: Cyclopropylamine is reacted with the fluorinated acyl chloride under controlled conditions to form the desired amide. The reaction is typically carried out in an inert solvent such as dichloromethane or tetrahydrofuran, and a base such as triethylamine is used to neutralize the hydrochloric acid byproduct.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and minimize costs. Continuous flow reactors and automated systems are often employed to enhance efficiency and ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-2,2,3,3,4,4,5,5-octafluoropentanamide undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form corresponding carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while reduction and oxidation reactions produce amines and carboxylic acids, respectively.
Scientific Research Applications
N-cyclopropyl-2,2,3,3,4,4,5,5-octafluoropentanamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying the effects of fluorination on biological activity.
Industry: The compound is used in the development of advanced materials, including fluorinated polymers and coatings.
Mechanism of Action
The mechanism of action of N-cyclopropyl-2,2,3,3,4,4,5,5-octafluoropentanamide involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, potentially inhibiting or modulating their activity.
Pathways Involved: The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for specific targets, leading to altered biological effects.
Comparison with Similar Compounds
Similar Compounds
N-cyclopropyl-2,4,6-triamino-1,3,5-triazine:
Glycidyl 2,2,3,3,4,4,5,5-octafluoropentyl ether: Another fluorinated compound with applications in surface functionalization and nanomaterials synthesis.
Uniqueness
N-cyclopropyl-2,2,3,3,4,4,5,5-octafluoropentanamide is unique due to its specific combination of a cyclopropyl group and multiple fluorine atoms. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C8H7F8NO |
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Molecular Weight |
285.13 g/mol |
IUPAC Name |
N-cyclopropyl-2,2,3,3,4,4,5,5-octafluoropentanamide |
InChI |
InChI=1S/C8H7F8NO/c9-4(10)6(11,12)8(15,16)7(13,14)5(18)17-3-1-2-3/h3-4H,1-2H2,(H,17,18) |
InChI Key |
BTBPEFJVSSBPIT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NC(=O)C(C(C(C(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
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